molecular formula C15H12BrN3O3S B5036303 3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

Cat. No.: B5036303
M. Wt: 394.2 g/mol
InChI Key: FPDMIJNJCJJLAT-UHFFFAOYSA-N
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Description

3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The thiazole derivative is then coupled with the nitrophenyl group through a nucleophilic substitution reaction.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenol and nitrophenyl derivatives.

Scientific Research Applications

3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-1,3-thiazole: Lacks the phenol group but shares the thiazole and nitrophenyl moieties.

    3-Aminophenol: Contains the phenol and amino groups but lacks the thiazole and nitrophenyl groups.

    2-Amino-4-(3-nitrophenyl)thiazole: Similar structure but with different positioning of functional groups.

Uniqueness

3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S.BrH/c19-13-6-2-4-11(8-13)16-15-17-14(9-22-15)10-3-1-5-12(7-10)18(20)21;/h1-9,19H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMIJNJCJJLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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